Cas no 18296-44-1 (Valepotriate)

Valepotriate structure
Valepotriate structure
Produktname:Valepotriate
CAS-Nr.:18296-44-1
MF:C22H30O8
MW:422.4688
MDL:MFCD00868024
CID:51000
PubChem ID:442436

Valepotriate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Valtrate
    • [(1S,6S,7aS)-4-(Acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
    • Valepotriate
    • VALTRATE(P)(PLEASE CALL)
    • HalazuchroMe B
    • tolterodine
    • ValepotriatuM
    • ValtratuM
    • VALTRATE(P)
    • (1S,7R)-4-Acetoxymethyl-6,7aα-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1α,6α-diol 1,6-bis(3-methylbutanoate)
    • [(7R,7As)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-o
    • Valtrato
    • Valtrats
    • L3JQ035X9B
    • [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
    • Valtrate [INN]
    • Valtrats [German]
    • Valtratum [INN-Latin]
    • Valtrato [INN-Spanish]
    • MEGxp0_000900
    • 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisova
    • VALTRATE [WHO-DD]
    • SCHEMBL1073699
    • EINECS 242-174-2
    • MFCD00868024
    • CHEMBL402061
    • V-2700
    • Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-6,7a-dihydrospiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester, (1S-(1-alpha,6-alpha,7-beta,7a-alpha))-
    • MS-27416
    • HY-N0718
    • (1S,2'R,6S)-4-(acetoxymethyl)-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
    • AC-34887
    • CCRIS 5795
    • Butanoic acid, 3-methyl-, 1,1'-[(1S,2'R,6S,7aS)-4-[(acetyloxy)methyl]-6,7a-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diyl] ester
    • BDIAUFOIMFAIPU-KVJIRVJXSA-N
    • C09801
    • (1S,6S,7R,7aS)-4-[(Acetyloxy)methyl]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
    • (7S)-4-Acetoxymethyl-1,6,7,7a-tetrahydro-1alpha,6alpha-bis(isovaleroyl)cyclopent(c)pyran-7-spiro-2-oxiran
    • BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-.ALPHA.,6-.ALPHA,,7- .BETA.,7A-.ALPHA.))-
    • ACon0_000478
    • DTXSID501031053
    • AKOS015896850
    • [(1S,6S,7R,7aS)-4-(acetoxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
    • Baldrisedon
    • 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisovalerate
    • NS00051977
    • UNII-L3JQ035X9B
    • LMPR0102070015
    • 4-Acetoxymethyl-1,6,7,7a-tetrahydro-1,6-bis(isovaleryloxy)cyclopenta(c)pyran-7-spiro-2'-oxiran
    • VALTRATE [MART.]
    • CHEBI:9928
    • VALTRATE (MART.)
    • 3a,4-Dihydro-3,4-dihydroxyspiro(benzofuran-2(3H),2'-oxirane)-6-methanol 6-acetate 3,4-diisovalerate
    • Q27108520
    • CS-0009735
    • BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-alpha,6-.ALPHA,,7-beta,7A-alpha))-
    • 18296-44-1
    • Halazuchome B
    • Tri(deacyl)valtrate; 1,7-Bis-O-(3-methylbutanoyl), 11-Ac
    • DA-68523
    • MDL: MFCD00868024
    • Inchi: 1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
    • InChI-Schlüssel: BDIAUFOIMFAIPU-KVJIRVJXSA-N
    • Lächelt: O1C([H])([H])[C@@]21[C@]([H])(C([H])=C1C(C([H])([H])OC(C([H])([H])[H])=O)=C([H])O[C@]([H])([C@]21[H])OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O

Berechnete Eigenschaften

  • Genaue Masse: 422.194068g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.8
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Anzahl drehbarer Bindungen: 11
  • Monoisotopenmasse: 422.194068g/mol
  • Monoisotopenmasse: 422.194068g/mol
  • Topologische Polaroberfläche: 101Ų
  • Schwere Atomanzahl: 30
  • Komplexität: 765
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 422.5

Experimentelle Eigenschaften

  • Farbe/Form: Oil
  • Dichte: 1.2±0.1 g/cm3
  • Schmelzpunkt: No data available
  • Siedepunkt: 525.9±50.0 °C at 760 mmHg
  • Flammpunkt: 226.5±30.2 °C
  • Brechungsindex: 1.528
  • PSA: 100.66000
  • LogP: 2.66210
  • Dampfdruck: No data available

Valepotriate Sicherheitsinformationen

Valepotriate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-N0718-1mg
Valepotriate
18296-44-1 99.40%
1mg
¥690 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S1999-1mg
Valepotriate
18296-44-1 99.38%
1mg
¥ 623 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S1999-25mg
Valepotriate
18296-44-1 99.38%
25mg
¥ 3390 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S1999-5 mg
Valepotriate
18296-44-1 97.29%
5mg
¥1815.00 2022-04-26
eNovation Chemicals LLC
D511497-100mg
Valepotriate
18296-44-1 ³98%
100mg
$425 2024-05-24
TRC
V096150-500mg
Valtrate
18296-44-1
500mg
$ 2955.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-473975-50 mg
Valtrate,
18296-44-1
50mg
¥4,137.00 2023-07-10
MedChemExpress
HY-N0718-20mg
Valepotriate
18296-44-1 99.93%
20mg
¥5710 2023-06-13
SHENG KE LU SI SHENG WU JI SHU
sc-473975A-500 mg
Valtrate,
18296-44-1
500MG
¥31,678.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83949-10MG
18296-44-1
10MG
¥6616.59 2023-01-06
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:18296-44-1)Valtrate
TB06681
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:18296-44-1)Valepotriate
A880860
Reinheit:99%/99%
Menge:20mg/0.1ml
Preis ($):241.0/179.0